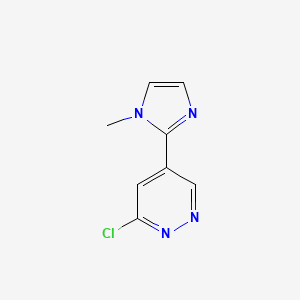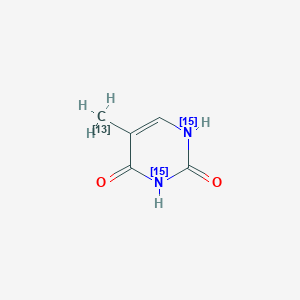
Thymine-15N2,13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymine-15N2,13C is a stable isotope-labeled analogue of thymine, a nitrogenous base found in the nucleic acid of DNA. This compound is specifically labeled with nitrogen-15 and carbon-13 isotopes, making it a valuable tool in various scientific research applications. Thymine itself is one of the four nucleobases in the nucleic acid of DNA, playing a crucial role in the storage and transmission of genetic information .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Thymine-15N2,13C involves the incorporation of nitrogen-15 and carbon-13 isotopes into the thymine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical synthesis. One common method involves the use of labeled urea and malonic acid derivatives, which are subjected to cyclization reactions to form the thymine ring structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process may include multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process .
化学反应分析
Types of Reactions
Thymine-15N2,13C undergoes various chemical reactions, including:
Oxidation: Thymine can be oxidized to form thymine glycol, a common DNA lesion.
Reduction: Reduction reactions can convert thymine to dihydrothymine.
Substitution: Thymine can undergo substitution reactions, particularly in the presence of nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophilic reagents such as ammonia (NH3) or amines under basic conditions.
Major Products Formed
Oxidation: Thymine glycol.
Reduction: Dihydrothymine.
Substitution: Various substituted thymine derivatives depending on the nucleophile used.
科学研究应用
Thymine-15N2,13C has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in DNA labeling studies to investigate DNA replication, repair, and transcription processes.
Medicine: Utilized in metabolic studies to understand the pharmacokinetics and dynamics of thymine and its derivatives.
Industry: Applied in the development of new diagnostic tools and therapeutic agents
作用机制
The mechanism of action of Thymine-15N2,13C is primarily related to its role as a nucleobase in DNA. It pairs with adenine through hydrogen bonding, contributing to the stability and integrity of the DNA double helix. The labeled isotopes allow for the tracking and analysis of thymine’s behavior in various biological and chemical processes, providing insights into molecular interactions and pathways .
相似化合物的比较
Similar Compounds
Thymine: The unlabeled version of Thymine-15N2,13C.
5-Methyl Cytosine-13C,15N2 Hydrochloride: Another labeled nucleobase used in similar research applications.
Dibarbituric Acid: A compound used in the synthesis of labeled nucleobases.
Uniqueness
This compound is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research areas requiring detailed understanding of nucleic acid behavior and interactions.
属性
分子式 |
C5H6N2O2 |
|---|---|
分子量 |
129.09 g/mol |
IUPAC 名称 |
5-(113C)methyl-(1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1+1,6+1,7+1 |
InChI 键 |
RWQNBRDOKXIBIV-NWRBOQJNSA-N |
手性 SMILES |
[13CH3]C1=C[15NH]C(=O)[15NH]C1=O |
规范 SMILES |
CC1=CNC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


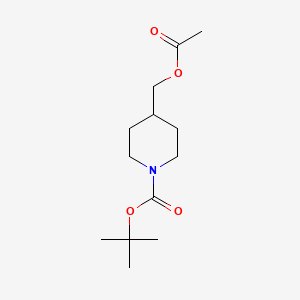
![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)
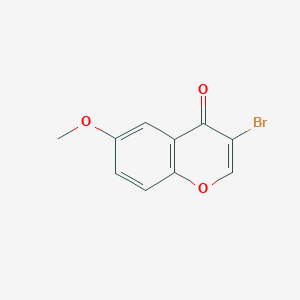
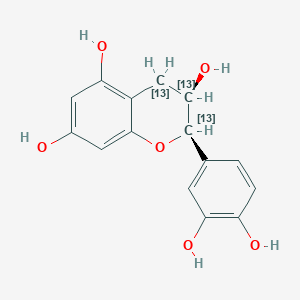
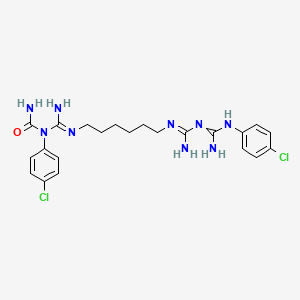

![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
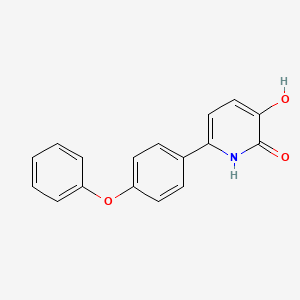
![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)
